molecular formula C18H19NO5 B1342272 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate CAS No. 207291-76-7

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate

Cat. No.: B1342272
CAS No.: 207291-76-7
M. Wt: 329.3 g/mol
InChI Key: GAPWKFLOMOFHGO-MERQFXBCSA-N
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate: N-(9-Fluorenylmethoxycarbonyl)-L-alanine monohydrate , is a derivative of alanine, an amino acid. This compound is widely used in peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis method. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide assembly .

Mechanism of Action

Target of Action

Fmoc-Ala-OH H2O, also known as N-Fmoc-L-alanine monohydrate, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of the N-terminal amino acids in peptide chains . The role of these targets is crucial in the formation and elongation of peptide chains during solid-phase peptide synthesis .

Mode of Action

Fmoc-Ala-OH H2O functions as a protecting group for the amino group of the N-terminal amino acid . This protection allows for selective deprotection and subsequent coupling reactions during the peptide assembly process . The Fmoc group is removed under basic conditions, revealing the free amino group for the next coupling reaction .

Biochemical Pathways

Fmoc-Ala-OH H2O plays a significant role in the biochemical pathway of solid-phase peptide synthesis . It facilitates the stepwise elongation of peptide chains by acting as a building block in the preparation of peptides . The compound’s inherent hydrophobicity and aromaticity, due to the Fmoc moiety, promote the association of building blocks .

Result of Action

The result of Fmoc-Ala-OH H2O’s action is the successful synthesis of peptides with a high degree of control over the sequence and length . By temporarily masking the N-terminal amino group, it prevents unwanted side reactions during the peptide assembly process . This leads to the formation of peptides with the desired sequence and length.

Action Environment

The action, efficacy, and stability of Fmoc-Ala-OH H2O are influenced by various environmental factors. The compound is typically stored at temperatures between 2-8°C to maintain its stability . The reaction conditions, such as temperature, pH, and solvent, can also impact the compound’s action and the overall success of the peptide synthesis process. For instance, the Fmoc group is removed under basic conditions .

Biochemical Analysis

Biochemical Properties

Fmoc-Ala-OH H2O plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. For instance, it is used as a building block in the preparation of triazolopeptides and azapeptides . The compound’s interaction with enzymes such as peptidyl transferases facilitates the formation of peptide bonds. Additionally, Fmoc-Ala-OH H2O is involved in the synthesis of bis-cationic porphyrin peptides using standard Fmoc solid-phase synthesis .

Cellular Effects

Fmoc-Ala-OH H2O influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into peptides can affect cell function by altering the activity of peptide-based signaling molecules. For example, peptides synthesized using Fmoc-Ala-OH H2O can modulate the activity of receptors and enzymes involved in cell signaling pathways . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

At the molecular level, Fmoc-Ala-OH H2O exerts its effects through binding interactions with biomolecules. The Fmoc group provides hydrophobic and aromatic interactions that promote the association of building blocks in peptide synthesis . This interaction facilitates the formation of stable amide bonds between the amino group of Fmoc-Ala-OH H2O and the carboxyl group of the growing peptide chain. Additionally, the compound can inhibit or activate enzymes involved in peptide synthesis, further influencing the overall process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Ala-OH H2O can change over time due to its stability and degradation. The compound is stable under standard storage conditions (2-8°C) but can degrade under prolonged exposure to light and moisture . Long-term studies have shown that Fmoc-Ala-OH H2O maintains its efficacy in peptide synthesis over extended periods, although its stability may decrease over time . This degradation can impact the efficiency of peptide synthesis and the quality of the final product.

Dosage Effects in Animal Models

The effects of Fmoc-Ala-OH H2O vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At high doses, Fmoc-Ala-OH H2O can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired outcomes in peptide synthesis without causing harm to the organism.

Metabolic Pathways

Fmoc-Ala-OH H2O is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the incorporation of alanine residues into peptides . Additionally, Fmoc-Ala-OH H2O can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid metabolism . These interactions play a critical role in the overall efficiency and specificity of peptide synthesis.

Transport and Distribution

Within cells and tissues, Fmoc-Ala-OH H2O is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic and aromatic properties facilitate its binding to transport proteins, enabling its movement across cellular membranes . This transport is essential for the incorporation of Fmoc-Ala-OH H2O into growing peptide chains during synthesis. Additionally, the compound’s distribution within cells can affect its localization and accumulation, influencing the efficiency of peptide synthesis .

Subcellular Localization

Fmoc-Ala-OH H2O’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is typically directed to specific compartments or organelles involved in peptide synthesis, such as the endoplasmic reticulum and Golgi apparatus . These targeting signals ensure that Fmoc-Ala-OH H2O is localized to the appropriate sites for efficient peptide synthesis. Additionally, post-translational modifications can further regulate the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate is typically synthesized by reacting alanine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate (NaHCO3). The reaction is carried out in a solvent like acetone, and the product is purified by crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers is common, which allows for precise control over the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate primarily undergoes substitution reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further peptide coupling reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block .

Comparison with Similar Compounds

Uniqueness: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate is unique due to its small side chain, which provides a high degree of flexibility when incorporated into peptide chains. This flexibility is second only to glycine, making it a valuable building block in peptide synthesis .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPWKFLOMOFHGO-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594848
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207291-76-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrate (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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